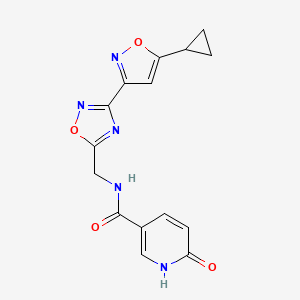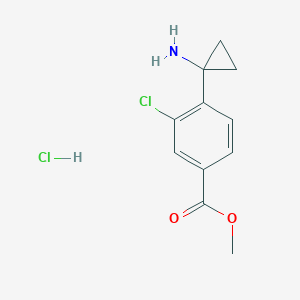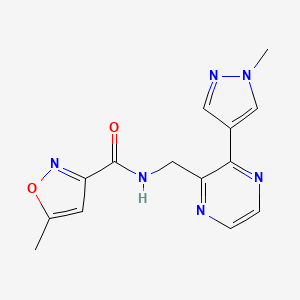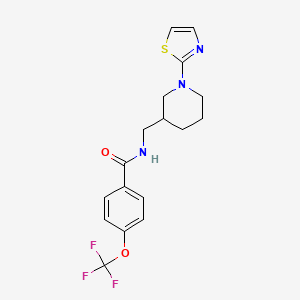
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile, also known as MSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile is not fully understood. However, studies have suggested that (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile may exert its biological effects by inhibiting the activity of certain enzymes, such as proteasome and histone deacetylase. (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been shown to have various biochemical and physiological effects. In cancer cells, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anticancer activity. (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has also been shown to inhibit the activity of certain enzymes, such as proteasome and histone deacetylase, which may have implications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile also has some limitations, such as its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile. One potential direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and viral infections. Another direction is the development of novel materials and polymers based on (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile. Additionally, further studies are needed to elucidate the mechanism of action of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile and to optimize its biological activity and safety profile.
Synthesemethoden
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with morpholine and acrylonitrile in the presence of a base catalyst. The reaction yields (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been investigated for its anticancer, anti-inflammatory, and antiviral activities. In material science, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been employed as a reagent for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
(E)-2-(4-methoxyphenyl)sulfonyl-3-morpholin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-2-4-13(5-3-12)21(17,18)14(10-15)11-16-6-8-20-9-7-16/h2-5,11H,6-9H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLALZYCKRMLFE-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCOCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2855164.png)


![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate](/img/structure/B2855169.png)
![5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2855172.png)

![N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide](/img/structure/B2855174.png)
![methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2855180.png)

![1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea](/img/structure/B2855183.png)
![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855184.png)